2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride
Description
2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S.ClH/c1-17(2)8-5-9-18-15(19)11-22-16(18)12-6-7-13(20-3)14(10-12)21-4;/h6-7,10,16H,5,8-9,11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCUWPZBFMMKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(SCC1=O)C2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with a thiazolidinone precursor and a dimethylamino propyl group. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the thiazolidinone ring or the dimethylamino group, potentially leading to the formation of secondary amines or reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride would depend on its specific biological target. Generally, thiazolidinone compounds can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but may have different substituents leading to varied biological activities.
Phenylthiazoles: Compounds with a thiazole ring and phenyl group, known for their antimicrobial properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
